molecular formula C16H20N4O3S2 B2592718 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2097926-13-9

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2592718
CAS No.: 2097926-13-9
M. Wt: 380.48
InChI Key: YAGDPACRSPIVLP-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups and heteroatoms within its structure makes it a versatile candidate for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and oxazole intermediates separately, followed by their coupling through a sulfonamide linkage.

  • Preparation of 3,5-dimethyl-1H-pyrazole

    • React acetylacetone with hydrazine hydrate under reflux conditions to form 3,5-dimethyl-1H-pyrazole.
    • Reaction conditions: Reflux in ethanol for 4-6 hours.
  • Preparation of 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride

    • React 3,5-dimethyl-1,2-oxazole with chlorosulfonic acid to form the sulfonyl chloride derivative.
    • Reaction conditions: Stirring at room temperature for 2-3 hours.
  • Coupling Reaction

    • React 3,5-dimethyl-1H-pyrazole with 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride in the presence of a base such as triethylamine to form the final compound.
    • Reaction conditions: Stirring at room temperature for 12-24 hours.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide can undergo various types of chemical reactions, including:

  • Oxidation

    • The thiophene ring can be oxidized to form sulfoxides or sulfones.
    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
  • Reduction

    • The sulfonamide group can be reduced to form amines.
    • Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
  • Substitution

    • The pyrazole and oxazole rings can undergo electrophilic or nucleophilic substitution reactions.
    • Common reagents: Halogens, alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of amines from the sulfonamide group.

    Substitution: Formation of various substituted derivatives on the pyrazole and oxazole rings.

Scientific Research Applications

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide has several scientific research applications:

  • Medicinal Chemistry

    • Potential use as a pharmacophore in drug design due to its multiple functional groups.
    • Investigated for anti-inflammatory, antimicrobial, and anticancer activities.
  • Materials Science

    • Used in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
  • Biological Research

    • Studied for its interactions with various biological targets, including enzymes and receptors.
  • Industrial Applications

    • Potential use as a catalyst or intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of multiple heterocyclic rings allows for diverse binding interactions, which can lead to various biological effects.

Molecular Targets and Pathways

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, leading to modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with fewer functional groups.

    3,5-dimethyl-1,2-oxazole: A simpler oxazole derivative with fewer functional groups.

    Thiophene-2-ethylamine: A thiophene derivative with an amine group.

Uniqueness

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is unique due to its combination of pyrazole, oxazole, and thiophene rings, along with a sulfonamide group. This unique structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c1-10-8-11(2)20(18-10)14(15-6-5-7-24-15)9-17-25(21,22)16-12(3)19-23-13(16)4/h5-8,14,17H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGDPACRSPIVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNS(=O)(=O)C2=C(ON=C2C)C)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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